

GDC-0834 and the BTK Active Site: A Technical Guide

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Compound of Interest

Compound Name: **GDC-0834 (S-enantiomer)**

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the interaction of GDC-0834, a potent and selective inhibitor, with the active site of Bruton's tyrosine kinase (BTK). GDC-0834 is a reversible, ATP-competitive inhibitor that has been studied for its potential in treating autoimmune diseases.[\[1\]](#) [\[2\]](#) Although its clinical development was halted due to rapid metabolism in humans, the study of GDC-0834 provides valuable insights into the structure-activity relationship of BTK inhibitors. [\[3\]](#)[\[4\]](#)

Executive Summary

GDC-0834 is a potent inhibitor of BTK with IC₅₀ values in the low nanomolar range in both biochemical and cellular assays.[\[5\]](#) Its interaction with the BTK active site has been characterized by X-ray crystallography, revealing key binding interactions. This guide provides a detailed overview of the quantitative data associated with GDC-0834's activity, the experimental protocols used to determine these values, and a visual representation of the relevant biological pathways and experimental workflows.

Data Presentation

Table 1: In Vitro and In Vivo Potency of GDC-0834

Parameter	Value	Assay Type	Species/System	Reference
IC50	5.9 ± 1.1 nM	Biochemical (Lanthascreen)	Human BTK	[5]
IC50	6.4 nM	Cellular (pBTK-Tyr223)	Rat Splenocytes	[5]
in vivo IC50	1.1 μM	pBTK-Tyr223 Inhibition	Mouse	[5]
in vivo IC50	5.6 ± 1.6 μM	pBTK-Tyr223 Inhibition	Rat	[5]

Table 2: Metabolic Kinetics of GDC-0834 Amide Hydrolysis

Species	Vmax (pmol/min/mg protein)	Km (μM)
Human	1500 ± 100	11 ± 2
Monkey	9.2 ± 0.4	14 ± 2
Dog	24 ± 1	11 ± 1
Rat	66 ± 2	16 ± 1

Interaction with the BTK Active Site

The binding of GDC-0834 to the BTK active site is characterized by a network of hydrogen bonds and hydrophobic interactions. The co-crystal structure of GDC-0834 with BTK (PDB ID: 5P9F) reveals that the inhibitor occupies the ATP-binding pocket.[1]

Key interactions include:

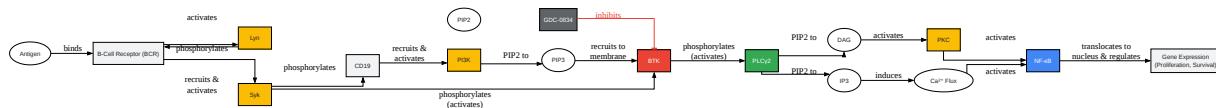
- Hinge Region: The amide group of GDC-0834 forms a hydrogen bond with the backbone of Met477 in the hinge region of the kinase.

- Hydrophobic Pockets: The tetrahydrobenzothiophene and phenyl groups of GDC-0834 engage in hydrophobic interactions with residues such as Leu408, Val416, Lys430, and Leu528.

These interactions contribute to the high affinity and selectivity of GDC-0834 for BTK.

BTK Signaling Pathway

Bruton's tyrosine kinase is a critical component of the B-cell receptor (BCR) signaling pathway. Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of BTK. Activated BTK then phosphorylates downstream targets, including phospholipase C gamma 2 (PLC γ 2), which ultimately results in the activation of transcription factors like NF- κ B, promoting B-cell proliferation, differentiation, and survival.



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BTK Signaling Pathway and Inhibition by GDC-0834

Experimental Protocols

Biochemical Kinase Assay (LanthascreenTM)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure the inhibition of BTK by GDC-0834.

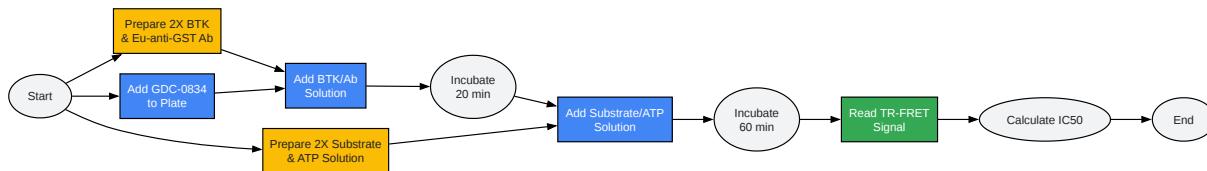
Materials:

- Recombinant human BTK enzyme

- LanthaScreen™ Eu-anti-GST antibody
- GST-IκB α substrate
- ATP
- TR-FRET dilution buffer
- GDC-0834 compound dilutions

Procedure:

- Prepare a 2X solution of BTK enzyme and Eu-anti-GST antibody in TR-FRET dilution buffer.
- Prepare a 2X solution of GST-IκB α substrate and ATP in TR-FRET dilution buffer.
- In a 384-well plate, add 5 μ L of GDC-0834 dilutions.
- Add 5 μ L of the 2X BTK/antibody solution to each well.
- Incubate for 20 minutes at room temperature.
- Initiate the reaction by adding 10 μ L of the 2X substrate/ATP solution.
- Incubate for 60 minutes at room temperature.
- Read the plate on a TR-FRET compatible plate reader (excitation at 340 nm, emission at 495 nm and 520 nm).
- Calculate the emission ratio (520 nm / 495 nm) and plot against the inhibitor concentration to determine the IC₅₀ value.

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Lanthascreen™ Assay Workflow

Cellular Assay for BTK Autophosphorylation

This protocol describes a Western blot-based method to measure the inhibition of BTK autophosphorylation at tyrosine 223 (Tyr223) in a cellular context.

Materials:

- Ramos cells (human B-lymphoma cell line)
- Anti-human IgM antibody
- GDC-0834 compound dilutions
- Lysis buffer with phosphatase and protease inhibitors
- Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Starve Ramos cells in serum-free media for 2 hours.
- Pre-treat cells with GDC-0834 dilutions for 1 hour.

- Stimulate cells with anti-human IgM for 10 minutes.
- Lyse the cells and collect the protein lysate.
- Determine protein concentration using a BCA assay.
- Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST.
- Incubate with primary anti-phospho-BTK (Tyr223) antibody overnight at 4°C.
- Wash and incubate with HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate.
- Strip the membrane and re-probe with anti-total BTK antibody for loading control.
- Quantify band intensities and normalize the phospho-BTK signal to the total BTK signal.
- Plot the normalized signal against inhibitor concentration to determine the IC₅₀ value.



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Western Blot Workflow for pBTK

X-ray Crystallography of BTK-GDC-0834 Complex

This is a generalized protocol for obtaining a co-crystal structure of a kinase with a small molecule inhibitor.

Procedure:

- Protein Expression and Purification: Express the kinase domain of human BTK in an appropriate system (e.g., insect cells) and purify to homogeneity using affinity and size-

exclusion chromatography.

- Complex Formation: Incubate the purified BTK with a molar excess of GDC-0834 to ensure saturation of the binding site.
- Crystallization Screening: Use vapor diffusion (hanging or sitting drop) to screen a wide range of crystallization conditions (precipitants, buffers, salts, and additives).
- Crystal Optimization: Refine the initial hit conditions by systematically varying the concentrations of the precipitant, protein, and inhibitor, as well as the pH and temperature.
- Data Collection: Cryo-protect a suitable crystal and collect X-ray diffraction data at a synchrotron source.
- Structure Determination and Refinement: Process the diffraction data, solve the structure using molecular replacement (with a known kinase structure as a model), and refine the model against the experimental data. The inhibitor is then built into the electron density map.

Conclusion

GDC-0834 is a well-characterized, potent, and selective reversible inhibitor of BTK. The detailed understanding of its binding mode within the BTK active site and its effects on the BTK signaling pathway provide a valuable framework for the design and development of next-generation BTK inhibitors. The experimental protocols outlined in this guide serve as a practical resource for researchers in the field of kinase drug discovery.

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